molecular formula C15H17BrN4O B6952810 N-[[1-(4-bromophenyl)cyclopropyl]methyl]-N,3-dimethyltriazole-4-carboxamide

N-[[1-(4-bromophenyl)cyclopropyl]methyl]-N,3-dimethyltriazole-4-carboxamide

Cat. No.: B6952810
M. Wt: 349.23 g/mol
InChI Key: WOWZEHKRRKRNIF-UHFFFAOYSA-N
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Description

N-[[1-(4-bromophenyl)cyclopropyl]methyl]-N,3-dimethyltriazole-4-carboxamide is a synthetic organic compound that features a triazole ring, a bromophenyl group, and a cyclopropyl moiety

Properties

IUPAC Name

N-[[1-(4-bromophenyl)cyclopropyl]methyl]-N,3-dimethyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O/c1-19(14(21)13-9-17-18-20(13)2)10-15(7-8-15)11-3-5-12(16)6-4-11/h3-6,9H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWZEHKRRKRNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)C(=O)N(C)CC2(CC2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(4-bromophenyl)cyclopropyl]methyl]-N,3-dimethyltriazole-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(4-bromophenyl)cyclopropyl]methyl]-N,3-dimethyltriazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing oxygen or other groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the bromine atom.

Scientific Research Applications

N-[[1-(4-bromophenyl)cyclopropyl]methyl]-N,3-dimethyltriazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[[1-(4-bromophenyl)cyclopropyl]methyl]-N,3-dimethyltriazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring and bromophenyl group are key functional groups that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    [1-(4-Chlorophenyl)cyclopropyl]methanamine: Similar structure with a chlorine atom instead of bromine.

    [1-(4-Fluorophenyl)cyclopropyl]methanamine: Similar structure with a fluorine atom instead of bromine.

    [1-(4-Methylphenyl)cyclopropyl]methanamine: Similar structure with a methyl group instead of bromine.

Uniqueness

N-[[1-(4-bromophenyl)cyclopropyl]methyl]-N,3-dimethyltriazole-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding affinity. The combination of the cyclopropyl group and triazole ring also contributes to its distinct chemical and biological properties.

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